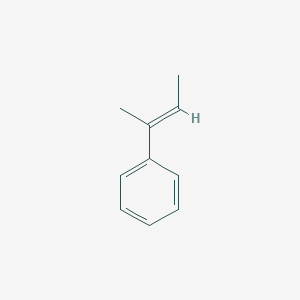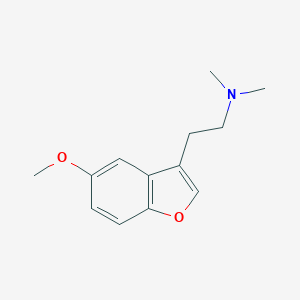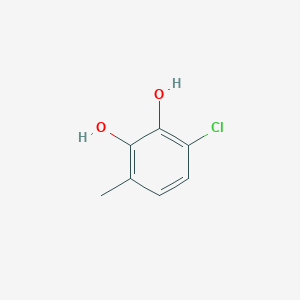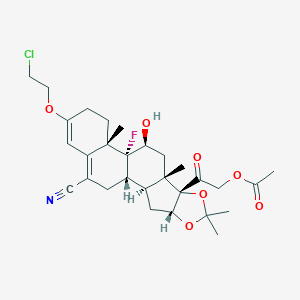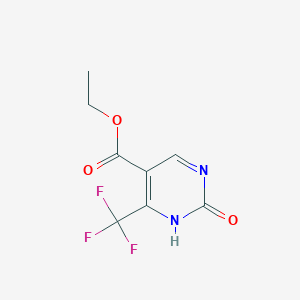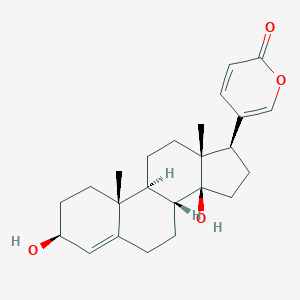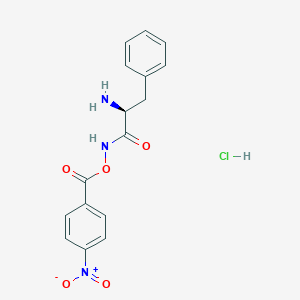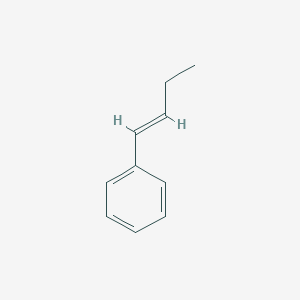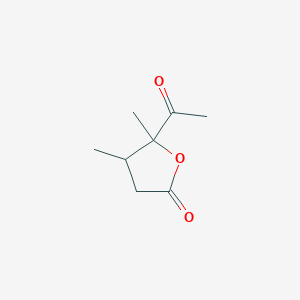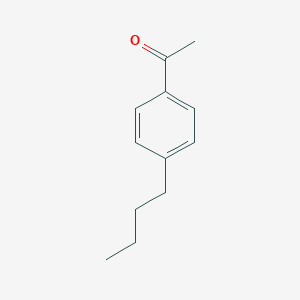
Canusesnol A
Vue d'ensemble
Description
Asymmetric Divergent Synthesis of Diterpenoids
The study presented in the first paper outlines a unified strategy for the asymmetric divergent synthesis of a range of C8-ethano-bridged diterpenoids, including candol A (A1). The synthesis process is based on late-stage transformations of common synthons with ent-kaurane and ent-trachylobane cores. The authors have developed a regioselective and diastereoselective iron-mediated hydrogen atom transfer (HAT) cyclization strategy to construct the complex polycyclic structures. This method has enabled the first-time enantioselective total syntheses of several diterpenoids, including candol A, in 8 to 11 steps starting from chiral precursors .
Total Synthesis of Cardiotonic Steroids
The second paper discusses the total synthesis of (+)-cannogenol, a cardiotonic steroid. The synthesis involves Mizoroki-Heck and intramolecular Diels-Alder reactions, starting from an enantiomerically pure CD-ring segment. The authors highlight the synthesis of a versatile intermediate on a multidecagram scale and demonstrate the applicability of their synthetic approach through site-selective transformations .
Multicomponent Synthesis of Cannabinol
In the third paper, a multicomponent domino reaction is reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones, which is then applied to the total synthesis of cannabinol. The process integrates several reactions, including Knoevenagel condensation, transesterification, enamine formation, and an inverse electron demand Diels-Alder (IEDDA) reaction. The diene and dienophile required for the IEDDA step are generated in situ, leading to better yields compared to a stepwise process. This methodology provides a concise route to cannabinol .
Synthesis Analysis
The synthesis of complex molecules like Canusesnol A, which is not directly mentioned but can be inferred to be similar to candol A, involves intricate strategies that allow for the construction of polycyclic structures. The papers describe various synthetic approaches, including the use of HAT cyclization, Mizoroki-Heck, and Diels-Alder reactions, which are crucial for forming the carbon skeletons of these molecules. The synthesis of candol A, as described in the first paper, is particularly relevant as it provides a blueprint for the synthesis of similar diterpenoids .
Molecular Structure Analysis
The molecular structures of the compounds synthesized in these studies are characterized by complex polycyclic frameworks. The ent-kaurane and ent-trachylobane cores mentioned in the first paper are indicative of the intricate three-dimensional architecture that these molecules possess. The synthesis of cannabinol and cannogenol also involves the formation of multiple rings and stereocenters, which are essential for their biological activity .
Chemical Reactions Analysis
The chemical reactions employed in these syntheses are chosen for their ability to selectively form bonds and generate the desired stereochemistry. The HAT cyclization is notable for its regioselectivity and diastereoselectivity, while the Mizoroki-Heck reaction is used for its efficiency in carbon-carbon bond formation. The Diels-Alder reaction, a cornerstone in synthetic organic chemistry, is utilized for constructing ring systems, as seen in the synthesis of cannabinol and cannogenol .
Physical and Chemical Properties Analysis
While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are closely related to their molecular structures. The stereochemistry and polycyclic nature of these molecules will influence their solubility, melting points, and reactivity. The biological activity of compounds like cannogenol, which is a cardiotonic steroid, also suggests specific interactions with biological targets, which are dictated by their chemical properties .
Applications De Recherche Scientifique
Médecine
Canusesnol A : a fait preuve de promesses dans le domaine médical en raison de ses propriétés thérapeutiques potentielles. Il présente un large profil pharmacologique, notamment des activités anti-inflammatoires, anticancéreuses, antioxydantes, antimicrobiennes et neuroprotectrices. Ces propriétés suggèrent que le this compound pourrait être utilisé dans le traitement des maladies qui nécessitent une pharmacothérapie multidirectionnelle .
Biotechnologie
En biotechnologie, This compound est étudié pour son rôle dans la manipulation génétique et les processus cellulaires. Il est utilisé dans le développement de traitements médicaux avancés, de thérapies géniques et d'ingrédients bio-ingénierés, contribuant à la création de médicaments ciblés et de cultures génétiquement modifiées .
Agriculture
This compound : les applications en agriculture comprennent l'amélioration des rendements des cultures et la promotion de la tolérance aux contraintes environnementales. Il est impliqué dans le développement de nano-engrais et de nanopesticides, qui améliorent la croissance des plantes et la résistance aux ravageurs et aux maladies .
Sciences de l'environnement
En sciences de l'environnement, This compound est utilisé pour la détection et le traitement des polluants. Ses propriétés de type nanozyme sont intéressantes pour la dégradation des polluants organiques et la destruction des bactéries multi-résistantes aux médicaments .
Science des matériaux
This compound : est influent en science des matériaux, en particulier dans la fabrication de matériaux fonctionnels à base de nanofibres de cellulose. Ces matériaux ont des applications dans la purification de l'eau, le stockage d'énergie et les sciences de l'environnement en raison de leur grande durabilité et de leur biodégradabilité <svg class="icon" height="16" p-id="1
Safety and Hazards
Mécanisme D'action
Target of Action
Canusesnol A, also known as Cannabigerol (CBG), is a major phytocannabinoid present in Cannabis sativa L . It interacts with various targets in the body, including cannabinoid (CB1/CB2) receptors, the α2-adrenergic receptor, the serotonin 5-HT1A receptor, and the peroxisome proliferator-activated receptors (PPAR) . These targets play crucial roles in various physiological processes, including inflammation, cancer progression, oxidative stress, microbial infections, neuroprotection, and appetite regulation .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to various biochemical changes. For instance, its interaction with cannabinoid receptors can modulate the endocannabinoid system, influencing various physiological processes .
Biochemical Pathways
This compound affects various biochemical pathways due to its wide range of biological activities. It is generated during the non-enzymatic decarboxylation of cannabigerolic acid (CBGA), a key compound in the biosynthesis of phytocannabinoids . By interacting with G-protein-coupled receptors, this compound can influence anti-inflammatory, antibacterial, antifungal activities, regulation of the redox balance, and neuromodulatory effects .
Pharmacokinetics
It is suggested that due to the relatively rapid metabolism of this compound, determination of the concentration of the phytocannabinoid in blood or oral fluid can be used to determine cannabis use .
Result of Action
The result of this compound’s action at the molecular and cellular level includes a wide range of biological activities. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . These effects are likely due to its interaction with various targets and modulation of multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its extraction from the plant source involves various factors such as solvent type, temperature, and pH, which can affect its yield and purity . Furthermore, its stability and efficacy can be affected by storage conditions . Therefore, appropriate handling and storage conditions are crucial for maintaining its efficacy and stability .
Propriétés
IUPAC Name |
(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXLMTNCLDCE-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




